Kumbicin C
Overview
Description
Kumbicin C is a bis-indolyl benzenoid fungal metabolite produced by the soil fungus Aspergillus kumbius . It was first isolated and characterized by Piggott and co-workers in 2016 . This compound has shown significant biological activity, including the inhibition of the growth of mouse myeloma cells and the Gram-positive bacterium Bacillus subtilis .
Mechanism of Action
Kumbicin C, also known as 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol, is a bis-indolyl benzenoid compound . It is a fungal metabolite produced by Aspergillus kumbius . This article will discuss the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets NS-1 mouse myeloma cells and the Gram-positive bacterium Bacillus subtilis . The compound inhibits the growth of these cells, indicating its potential as an anti-tumor and antibacterial agent .
Mode of Action
It is known that this compound interacts with its targets (ns-1 mouse myeloma cells and bacillus subtilis) and inhibits their growth
Biochemical Pathways
Given its inhibitory effects on ns-1 mouse myeloma cells and bacillus subtilis, it is likely that this compound affects pathways related to cell growth and proliferation .
Result of Action
The primary result of this compound’s action is the inhibition of growth of NS-1 mouse myeloma cells and Bacillus subtilis . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer and bacterial infections .
Action Environment
It is known that this compound is a fungal metabolite produced by aspergillus kumbius, suggesting that its production and activity may be influenced by the environmental conditions suitable for this fungus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kumbicin C is typically isolated from the fungal species Aspergillus kumbius. The cultivation and fractionation of secondary metabolites from Aspergillus kumbius reveal a unique chemotype comprising kumbicins A, B, C, and D . The metabolites are dissolved in dimethyl sulfoxide to provide stock solutions, which are then used for further analysis .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced through the cultivation of Aspergillus kumbius in controlled laboratory conditions .
Chemical Reactions Analysis
Types of Reactions: Kumbicin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Kumbicin C has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Kumbicin A
- Kumbicin B
- Kumbicin D
- Petromicin C
- Petromicin D
- Asterriquinone
Properties
IUPAC Name |
5,8-bis(1H-indol-3-yl)-7-methoxy-2,2-dimethylchromen-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-28(2)13-12-18-23(19-14-29-21-10-6-4-8-16(19)21)25(31)27(32-3)24(26(18)33-28)20-15-30-22-11-7-5-9-17(20)22/h4-15,29-31H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUDQEFLDBAHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C(=C(C(=C2O1)C3=CNC4=CC=CC=C43)OC)O)C5=CNC6=CC=CC=C65)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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